5-(1-Aminoethyl)pyrimidin-2-amine
CAS No.: 1208514-29-7
Cat. No.: VC0173160
Molecular Formula: C6H10N4
Molecular Weight: 138.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208514-29-7 |
|---|---|
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.174 |
| IUPAC Name | 5-(1-aminoethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C6H10N4/c1-4(7)5-2-9-6(8)10-3-5/h2-4H,7H2,1H3,(H2,8,9,10) |
| Standard InChI Key | PLXIMYFDIOUMRY-UHFFFAOYSA-N |
| SMILES | CC(C1=CN=C(N=C1)N)N |
Introduction
Chemical Identity and Structure
5-(1-Aminoethyl)pyrimidin-2-amine is a pyrimidine derivative featuring an aminoethyl group at position 5 and an amino group at position 2 of the pyrimidine ring. This compound is registered with CAS number 1208514-29-7 and has the molecular formula C6H10N4 . The structural arrangement of these functional groups creates a unique electronic distribution and potential for intermolecular interactions, particularly through hydrogen bonding via the amino groups.
The compound possesses several key characteristics that define its chemical behavior and potential biological interactions:
| Property | Value |
|---|---|
| CAS Number | 1208514-29-7 |
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.17 g/mol |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 77.8 Ų |
| Heavy Atom Count | 10 |
| Complexity | 97.9 |
| Undefined Atom Stereocenter Count | 1 |
| Covalently-Bonded Unit Count | 1 |
This pyrimidine derivative contains one stereocenter at the 1-aminoethyl position, indicating the potential existence of stereoisomers . The negative XLogP3 value (-0.9) suggests the compound has relatively good water solubility, an important consideration for pharmaceutical applications.
Synthetic Approaches
The synthesis of 5-(1-Aminoethyl)pyrimidin-2-amine typically employs well-established methodologies in heterocyclic chemistry. One common synthetic approach involves the reaction of pyrimidine derivatives with appropriate amines under specific reaction conditions.
The general synthetic pathway may include:
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Reaction of 2-chloropyrimidine with ethylamine under basic conditions
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Utilization of organic solvents such as ethanol or methanol as reaction media
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Maintenance of reaction temperatures between 50°C and 80°C for optimal yields
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Possible employment of catalysts to enhance reaction efficiency and selectivity
These synthetic conditions are carefully controlled to ensure the formation of the desired product with minimal side reactions. The reaction typically proceeds through nucleophilic aromatic substitution mechanisms, with the amine groups acting as nucleophiles and the halogenated pyrimidine serving as the electrophilic partner.
Physicochemical Properties
The physicochemical properties of 5-(1-Aminoethyl)pyrimidin-2-amine significantly influence its behavior in biological systems and its potential pharmaceutical applications. As indicated in the data table above, the compound possesses both hydrogen bond donors and acceptors, making it capable of forming multiple hydrogen bonds with biological targets .
The moderate topological polar surface area (TPSA) of 77.8 Ų suggests potential for membrane permeability, an essential characteristic for orally administered drugs. With only one rotatable bond, the compound has limited conformational flexibility, which may contribute to a more predictable binding mode with potential biological targets .
The presence of the undefined stereocenter introduces an additional dimension of complexity, as different stereoisomers may exhibit varying biological activities and pharmacokinetic properties. This stereochemical aspect would require careful consideration in any pharmaceutical development involving this compound.
Comparative Analysis with Related Compounds
To better understand the potential significance of 5-(1-Aminoethyl)pyrimidin-2-amine, it is valuable to examine related pyrimidine derivatives and their established applications. Several structurally similar compounds have demonstrated significant biological activities:
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2-Aminopyrimidines have been developed as histamine H4 receptor (H4R) ligands, showing potential as anti-inflammatory agents and in pain management applications .
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Certain pyrimidine derivatives incorporating the 2-amino substitution pattern have exhibited kinase inhibitory activities, particularly against cyclin-dependent kinases (CDKs), which are important targets in cancer therapy .
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2-Amine-4-oxyphosaniline pyrimidine derivatives have been investigated as epidermal growth factor receptor (EGFR) inhibitors with potential applications in cancer treatment .
The structural similarities between 5-(1-Aminoethyl)pyrimidin-2-amine and these bioactive compounds suggest potential for related biological activities, particularly in the areas of receptor modulation and enzyme inhibition.
Future Research Directions
Several promising research directions could further elucidate the properties and potential applications of 5-(1-Aminoethyl)pyrimidin-2-amine:
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Comprehensive biological screening against diverse targets to identify specific activities
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Structure-activity relationship studies through the synthesis of structural analogs
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Investigation of stereoselective synthetic methods to access pure stereoisomers
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Computational studies to predict potential binding modes with biological targets
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Pharmacokinetic and metabolic stability assessments to evaluate drug-like properties
These research efforts would contribute to a more complete understanding of this compound and potentially lead to the development of novel therapeutic agents based on this structural scaffold.
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